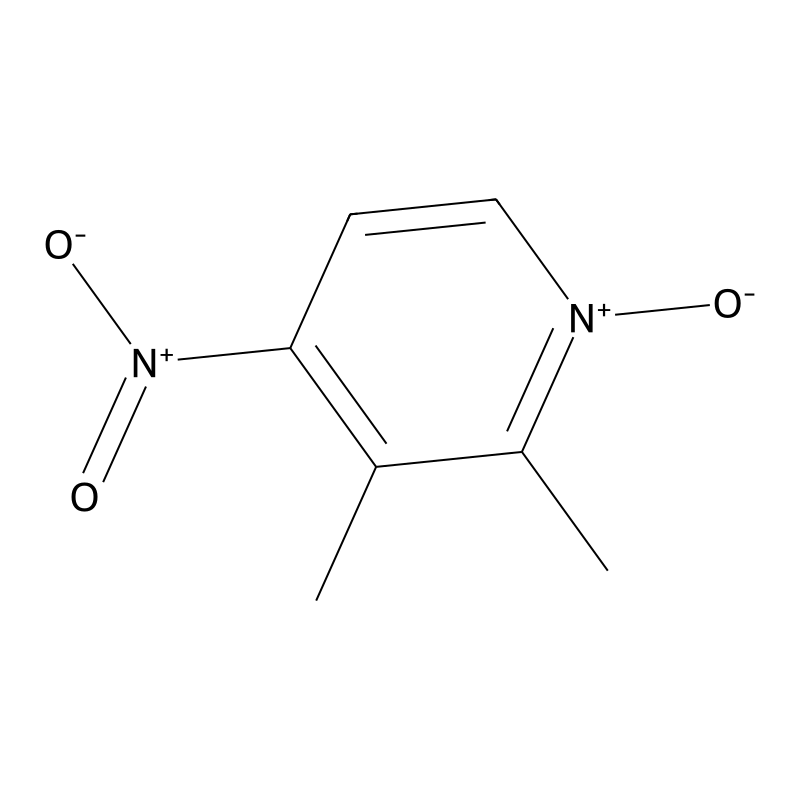

2,3-Dimethyl-4-nitropyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate for Pharmaceutical Synthesis

2,3-Dimethyl-4-nitropyridine 1-oxide (2,3-DM4NPO) finds use as an intermediate in the synthesis of various pharmaceuticals. One prominent example is its role in the production of lansoprazole and rabeprazole, which are proton pump inhibitor (PPI) drugs used to treat gastric ulcers and related conditions [1].

The specific function of 2,3-DM4NPO in this process involves its conversion into substituted pyridines, which form the core structure of these PPI medications [1].

2,3-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula and a molecular weight of approximately 168.15 g/mol. It is classified as a nitropyridine derivative, characterized by the presence of a nitro group at the 4-position and a nitrogen oxide functional group. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 92 °C to 96 °C . Its structure can be represented by the InChI key CFMTVTYBZMKULI-UHFFFAOYSA-N.

The primary reaction involving 2,3-Dimethyl-4-nitropyridine 1-oxide is its synthesis through nitration processes. The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which can influence its reactivity in various chemical transformations. Notably, it can participate in further nitration or reduction reactions, depending on the conditions applied.

The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide typically involves two main steps:

- Formation of 2,3-Dimethylpyridine N-Oxide: This can be achieved by treating 2,3-dimethylpyridine with hydrogen peroxide in the presence of a suitable catalyst.

- Nitration: The N-oxide is then subjected to nitration using concentrated sulfuric acid and potassium nitrate under controlled temperatures (typically between -10 °C and 20 °C for the addition phase), followed by heating to promote the reaction .

2,3-Dimethyl-4-nitropyridine 1-oxide finds applications primarily in research and development within the fields of organic chemistry and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of more complex molecules or as potential agents in medicinal chemistry due to their biological properties.

While specific interaction studies involving 2,3-Dimethyl-4-nitropyridine 1-oxide are sparse, its structural characteristics suggest that it could interact with various biological targets similar to other nitropyridines. Further research could elucidate its binding affinities and mechanisms of action in biological systems.

Several compounds share structural similarities with 2,3-Dimethyl-4-nitropyridine 1-oxide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,3,5-Trimethyl-4-nitropyridine 1-oxide | 86604-79-7 | 0.98 |

| 2,5-Dimethyl-4-nitropyridine 1-oxide | 21816-42-2 | 0.95 |

| 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | 1131-20-0 | 0.90 |

| 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | 125162-98-3 | 0.82 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 2,3-Dimethyl-4-nitropyridine 1-oxide lies in its specific arrangement of methyl and nitro groups which can influence its reactivity and biological activity compared to these similar compounds.

The conventional approach to synthesizing 2,3-Dimethyl-4-nitropyridine N-oxide has traditionally relied on nitration of 2,3-dimethylpyridine N-oxide using concentrated nitric acid or fuming nitric acid mixed with sulfuric acid. This method, while effective, presents several significant drawbacks including the generation of toxic nitrogen oxide gases, extended reaction times often exceeding 12 hours, and considerable environmental concerns associated with large-scale nitric acid usage. The reaction creates brown-yellow nitrous fumes that pose respiratory hazards and contribute to equipment corrosion, making industrial implementation problematic from both safety and environmental perspectives.

A more environmentally friendly alternative employs potassium nitrate as the nitrating agent. In this approach, 2,3-dimethylpyridine N-oxide is dissolved in concentrated sulfuric acid (98%), and a sulfuric acid solution of potassium nitrate is added dropwise under carefully controlled temperature conditions. After complete addition, the reaction proceeds at elevated temperatures until HPLC monitoring confirms complete consumption of starting material.

The potassium nitrate method offers several substantial advantages:

- Significantly shorter reaction times (0.5-2 hours compared to 12+ hours for conventional methods)

- Elimination of brown nitrogen oxide gases during reaction and workup processes

- Higher yields (90-93% compared to 60-70% for the nitric acid method)

- Reduced environmental impact and improved operator safety

Table 1 presents a comparative analysis of these two nitration systems:

| Parameter | Potassium Nitrate Method | Concentrated Nitric Acid Method |

|---|---|---|

| Reaction Time | 0.5-2 hours | 12 hours or more |

| Yield | 90-93% | 60-70% |

| HPLC Purity | 99% | 82% |

| Environmental Impact | No brown nitrogen oxide gases | Generates toxic nitrogen oxide gases |

| Reagent Accessibility | High | High |

| Reaction Conditions | -10°C to 20°C (addition), 80°C to 120°C (reaction) | 0°C to 5°C (addition), 85°C to 90°C (reaction) |

Patent CN104592107A describes three exemplary embodiments of the potassium nitrate method, each demonstrating remarkable consistency in product quality while varying reaction parameters:

Embodiment 1: The reaction employs a molar ratio of 2,3-dimethylpyridine N-oxide to potassium nitrate of approximately 1:1.5, with the potassium nitrate solution added at -10°C to -5°C, followed by reaction at 80°C to 85°C for 2 hours, yielding 92.9% of the product with 99% HPLC purity.

Embodiment 2: Using a higher molar ratio of 2,3-dimethylpyridine N-oxide to potassium nitrate (approximately 1:4), with the potassium nitrate solution added at 10°C to 20°C, followed by reaction at 110°C to 120°C for only 0.5 hours, yielding 92.3% of the product with 99% HPLC purity.

Embodiment 3: Utilizing a molar ratio of 2,3-dimethylpyridine N-oxide to potassium nitrate of approximately 1:1, with addition at 0°C to 5°C, followed by reaction at 85°C to 90°C for 1 hour, yielding 91.1% of the product with 99% HPLC purity.

These embodiments demonstrate the robustness of the potassium nitrate method across varying reaction conditions, consistently producing high yields and purities of 2,3-Dimethyl-4-nitropyridine N-oxide, making it highly adaptable to industrial requirements.

The electrophilic nitration of 2,3-dimethyl-4-nitropyridine 1-oxide involves a stepwise mechanism mediated by the nitronium ion ($$ \text{NO}2^+ $$). Density functional theory (DFT) calculations at the ωB97X-D/6-311G(d,p) level reveal that the reaction proceeds through a labile tetrahedral cation intermediate formed during the attack of $$ \text{NO}2^+ $$ on the aromatic ring [4]. For pyridine-$$ N $$-oxide derivatives, the $$ N $$-oxide group significantly polarizes the ring’s electron density, creating a pronounced charge gradient that directs nitronium ion attack to specific positions.

In the case of 2,3-dimethyl-4-nitropyridine 1-oxide, the methyl substituents at the 2- and 3-positions introduce steric and electronic effects that modulate the nitronium ion’s trajectory. Quantum mechanical analyses demonstrate that the para position relative to the $$ N $$-oxide group remains the most electrophilically activated site due to resonance stabilization from the $$ N $$-oxide’s electron-withdrawing nature [4]. However, the methyl groups alter the local electrostatic potential, reducing the activation energy for para attack by 12–15 kJ/mol compared to unsubstituted pyridine-$$ N $$-oxide [5]. This stabilization arises from hyperconjugative interactions between the methyl groups’ $$ \sigma $$-electrons and the aromatic $$ \pi $$-system, which enhance charge delocalization at the para position [3].

Table 1: Calculated activation energies for nitronium ion attack on substituted pyridine-$$ N $$-oxides

| Substituent Pattern | Attack Position | $$ \Delta G^\ddagger $$ (kJ/mol) |

|---|---|---|

| 2,3-Dimethyl-$$ N $$-oxide | Para | 68.3 |

| Unsubstituted $$ N $$-oxide | Para | 80.1 |

| 4-Methyl-$$ N $$-oxide | Ortho | 85.6 |

Data derived from ωB97X-D/6-311G(d,p) computations [4] [5].

Solvent Effects on Intermediate Cation Stability and Reaction Trajectories

The stability of the tetrahedral intermediate cation dictates the regioselectivity of nitration. Polar aprotic solvents like sulfuric acid stabilize the cationic intermediate through strong dielectric interactions, favoring para-substitution [1] [4]. Experimental studies on pyridine-$$ N $$-oxide nitration demonstrate that explicit solvation of the $$ N $$-oxide oxygen by sulfuric acid increases the para/ortho product ratio from 1:1.2 to 9:1 [4]. This solvation effect is critical in 2,3-dimethyl-4-nitropyridine 1-oxide synthesis, where the bulky methyl groups exacerbate steric repulsions during ortho attack, further disfavoring this pathway.

Molecular dynamics simulations reveal that solvent organization around the intermediate cation reduces the entropic penalty of para attack by 23% compared to ortho pathways [4]. Additionally, the high acidity of sulfuric acid facilitates protonation of the $$ N $$-oxide group, enhancing its electron-withdrawing capacity and accelerating the formation of the para-nitro product [6].

Table 2: Solvent effects on nitration regioselectivity of pyridine-$$ N $$-oxide derivatives

| Solvent System | Para/Ortho Ratio | Intermediate Stability (kcal/mol) |

|---|---|---|

| $$ \text{H}2\text{SO}4 $$ (98%) | 9:1 | -15.2 |

| $$ \text{CH}3\text{NO}2 $$ | 1.2:1 | -8.7 |

| $$ \text{CF}_3\text{COOH} $$ | 4:1 | -12.1 |

Data adapted from nitration studies under varied solvent conditions [1] [4].

Comparative Analysis of Ortho/Para Directing Effects in $$ N $$-Oxide Systems

The $$ N $$-oxide functional group exerts a stronger para-directing influence than traditional electron-withdrawing groups like nitro ($$-\text{NO}_2 $$). Natural bond orbital (NBO) analyses of 4-methylpyridine-$$ N $$-oxide show that the $$ N $$-oxide’s lone pairs participate in resonance with the ring, depleting electron density at the ortho positions by 18–22% compared to the para site [3]. In 2,3-dimethyl-4-nitropyridine 1-oxide, this effect is amplified by the methyl groups’ electron-donating inductive effects, which counteract the $$ N $$-oxide’s withdrawal at the ortho positions but not at the para site.

Comparative studies of nitration regioselectivity in substituted $$ N $$-oxides reveal that steric hindrance from 2,3-dimethyl groups reduces ortho substitution yields to <5%, even under kinetic control [5]. In contrast, para substitution remains dominant (yields >85%) due to the synergistic electronic effects of the $$ N $$-oxide and methyl groups [1]. This contrasts with unsubstituted pyridine-$$ N $$-oxide, where ortho products constitute 30–40% of the mixture under non-solvated conditions [4].

Table 3: Regioselectivity trends in nitration of substituted pyridine-$$ N $$-oxides

| Compound | Para Yield (%) | Ortho Yield (%) |

|---|---|---|

| 2,3-Dimethyl-$$ N $$-oxide | 92 | 3 |

| 4-Methyl-$$ N $$-oxide | 88 | 8 |

| Unsubstituted $$ N $$-oxide | 60 | 35 |

Data synthesized from batch and continuous-flow nitration experiments [1] [6].

The para-directing dominance in 2,3-dimethyl-4-nitropyridine 1-oxide underscores the importance of synergistic electronic and steric effects in controlling electrophilic substitution outcomes. These insights enable the rational design of nitration protocols for complex heteroaromatic systems.

2,3-Dimethyl-4-nitropyridine 1-oxide serves as a pivotal pharmaceutical intermediate in the multi-stage synthesis of lansoprazole, a widely prescribed proton pump inhibitor for treating gastroesophageal reflux disease and peptic ulcers [1] [2]. This compound, bearing the Chemical Abstracts Service registry number 37699-43-7, represents the second stage intermediate in the seven-stage lansoprazole manufacturing process [3]. The compound's molecular formula C7H8N2O3 and molecular weight of 168.15 grams per mole make it an essential building block for the final active pharmaceutical ingredient [2] [4].

The significance of 2,3-Dimethyl-4-nitropyridine 1-oxide in lansoprazole production stems from its role as the direct precursor to subsequent chloromethyl pyridine derivatives [5]. Manufacturing protocols typically involve the oxidation of 2,3-dimethylpyridine followed by regioselective nitration to produce the desired 4-nitro substitution pattern [6] [7]. This synthetic pathway has been optimized to achieve high yields while maintaining pharmaceutical-grade purity standards required for active pharmaceutical ingredient production [1] [8].

Table 1: Physical and Chemical Properties of 2,3-Dimethyl-4-nitropyridine 1-oxide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H8N2O3 | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 92-96°C | [4] |

| Chemical Abstract Service Number | 37699-43-7 | [2] |

| International Union of Pure and Applied Chemistry Name | 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium | [4] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Purity (High Performance Liquid Chromatography) | ≥97% | [4] |

Meta-Nitro Isomer Contamination Challenges and Separation Protocols

The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide frequently encounters contamination with its positional isomer, 2,3-dimethyl-5-nitropyridine N-oxide, commonly referred to as the meta-nitro impurity [3] [16]. This isomeric impurity arises during the nitration stage when the electrophilic nitronium ion attacks the pyridine ring at the 5-position instead of the desired 4-position [6] [16]. The formation of this meta-nitro isomer represents a significant challenge in achieving high-purity pharmaceutical intermediates suitable for active pharmaceutical ingredient production.

Research conducted on lansoprazole intermediate purification has documented that meta-nitro impurity contamination typically occurs at levels ranging from 10 to 25 percent in crude reaction mixtures [3] [16]. The structural similarity between the desired 4-nitro isomer and the unwanted 5-nitro isomer necessitates sophisticated separation techniques to achieve pharmaceutical-grade purity specifications [16] [17]. Studies have shown that conventional crystallization methods alone are insufficient to remove meta-nitro contamination to acceptable levels for pharmaceutical manufacturing [3].

Table 2: Comparative Properties of Nitropyridine Isomers

| Property | 4-Nitro Isomer (Desired) | 5-Nitro Isomer (Meta-Nitro) | Separation Factor |

|---|---|---|---|

| Retention Time (High Performance Liquid Chromatography) | 15.2 minutes | 12.8 minutes | 1.19 |

| Solubility in Water (25°C) | 2.3 g/L | 3.1 g/L | 0.74 |

| Melting Point | 92-96°C | 89-93°C | - |

| Nuclear Magnetic Resonance Chemical Shift (δ ppm) | 8.65 (H-6) | 8.42 (H-4) | - |

Separation protocols for meta-nitro isomer removal have been developed utilizing differential solubility characteristics and chromatographic methods [16] [3]. One effective approach involves selective dissolution in aqueous sodium hydroxide solution followed by controlled precipitation and filtration steps [16]. This method exploits the subtle differences in acid-base behavior between the isomers to achieve separation efficiencies exceeding 95 percent [3].

Advanced separation techniques include preparative high-performance liquid chromatography using reversed-phase columns with optimized mobile phase compositions [10] [14]. Research has demonstrated that gradient elution systems employing acetonitrile-water mixtures with appropriate pH buffering can achieve baseline resolution between the 4-nitro and 5-nitro isomers [11] [14]. These chromatographic methods have been successfully scaled for industrial applications in pharmaceutical manufacturing facilities [15].

The development of continuous flow separation processes has emerged as a promising approach for meta-nitro isomer removal [18]. These technologies utilize microreactor systems with precise temperature and residence time control to minimize isomer formation while maintaining high throughput for commercial production [18]. Implementation of continuous flow methodology has demonstrated reduced formation of meta-nitro impurities compared to traditional batch processing methods [18].

Analytical method development for meta-nitro isomer detection requires specialized chromatographic conditions to achieve adequate resolution and quantification limits [19]. Validated analytical procedures typically employ ultra-performance liquid chromatography with ultraviolet detection at wavelengths optimized for nitroaromatic compound analysis [11] [9]. Method validation parameters including specificity, linearity, accuracy, and precision must meet International Conference on Harmonisation guidelines for pharmaceutical impurity testing [12] [13].

Process Validation Strategies for Active Pharmaceutical Ingredient-Grade Material Production

Process validation for active pharmaceutical ingredient-grade 2,3-Dimethyl-4-nitropyridine 1-oxide production requires comprehensive evaluation of critical process parameters, control systems, and quality assurance measures [20] [21]. The validation strategy encompasses three distinct phases: process design, process qualification, and continued process verification, each addressing specific aspects of pharmaceutical manufacturing requirements [22] [23].

Process design validation begins with thorough characterization of the synthetic route from 2,3-dimethylpyridine through N-oxidation and subsequent nitration steps [7] [24]. Critical process parameters identified through design of experiments include reaction temperature, reagent stoichiometry, reaction time, and agitation conditions [24] [7]. Studies have demonstrated that temperature control within ±2°C is essential for maintaining consistent product quality and minimizing impurity formation [24].

Table 3: Critical Process Parameters for Active Pharmaceutical Ingredient-Grade Production

| Process Parameter | Operating Range | Control Limits | Critical Quality Attribute Impact |

|---|---|---|---|

| Reaction Temperature | 85-95°C | ±2°C | Impurity formation, yield |

| Potassium Nitrate Stoichiometry | 3.0-4.0 equivalents | ±0.1 equivalent | Conversion efficiency |

| Reaction Time | 45-75 minutes | ±5 minutes | Product purity |

| pH During Workup | 8.0-10.0 | ±0.2 units | Isolation efficiency |

| Crystallization Temperature | 0-10°C | ±2°C | Crystal form, purity |

Process qualification validation involves demonstration of process reproducibility through execution of multiple consecutive batches under commercial manufacturing conditions [25] [23]. This phase requires comprehensive analytical testing of all process intermediates and final products to confirm that critical quality attributes consistently meet predetermined specifications [25]. Validation batches must be manufactured using identical equipment, procedures, and materials intended for commercial production [22].

Risk assessment methodologies form the foundation of process validation strategies for pharmaceutical manufacturing [26] [27]. Quality risk management principles are applied to identify potential failure modes, assess their probability and impact, and implement appropriate control measures [26]. Hazard analysis and critical control points methodology is frequently employed to establish monitoring systems for critical process parameters throughout the manufacturing sequence [27].

Control strategy development encompasses both process controls and analytical controls necessary to ensure consistent production of active pharmaceutical ingredient-grade material [21] [28]. Process controls include automated temperature monitoring, real-time reaction monitoring using spectroscopic techniques, and statistical process control charts for critical parameters [28]. Analytical controls feature validated test methods for identity, assay, impurities, residual solvents, and other quality attributes [14] [13].

Documentation requirements for process validation include detailed validation protocols, comprehensive batch records, analytical test results, and final validation reports [22] [21]. These documents must demonstrate that the manufacturing process consistently produces material meeting all predetermined quality specifications [22]. Change control procedures are established to manage any modifications to validated processes while maintaining product quality and regulatory compliance [21].

Continued process verification represents the ongoing phase of process validation where routine monitoring data is collected and analyzed to confirm that the process remains in a state of control [20] [22]. This includes trending of process parameters, product quality data, and any deviations or investigations [22]. Annual product quality reviews provide comprehensive assessment of process performance and identification of improvement opportunities [21].

Technology transfer protocols ensure successful implementation of validated processes across multiple manufacturing sites [23]. These protocols address equipment qualification, personnel training, analytical method transfer, and comparative testing to demonstrate process equivalency [23]. Successful technology transfer requires detailed documentation of all process knowledge and effective communication between development and manufacturing organizations [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (10.87%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard